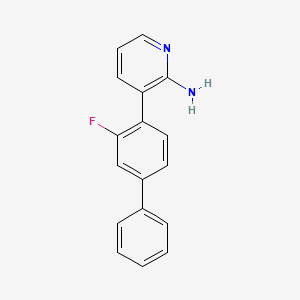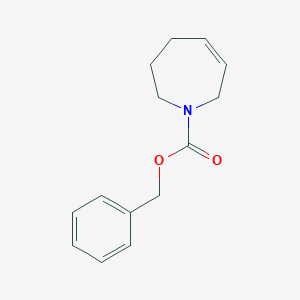
(s)-2-Nitro-1-phenylethanol
概要
説明
(s)-2-Nitro-1-phenylethanol is an organic compound with the molecular formula C8H9NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(s)-2-Nitro-1-phenylethanol can be synthesized through several methods. One common approach involves the nitration of styrene oxide, followed by reduction. The reaction typically uses nitric acid and a suitable solvent under controlled temperature conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(s)-2-Nitro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the nitro group to an amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.
Major Products Formed
Oxidation: Produces 1-phenyl-2-nitroacetone.
Reduction: Yields 1-phenyl-2-aminoethanol.
Substitution: Results in various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
(s)-2-Nitro-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which (s)-2-Nitro-1-phenylethanol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-Phenyl-2-nitropropane
- 1-Phenyl-2-nitrobutane
- 1-Phenyl-2-nitroethane
Uniqueness
(s)-2-Nitro-1-phenylethanol is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific reactivity and the ability to undergo various chemical transformations also make it a valuable compound in synthetic chemistry.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
(1S)-2-nitro-1-phenylethanol |
InChI |
InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
InChIキー |
XUEWIQNQPBSCOR-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














